molecular formula C16H25ClN2O B13975908 1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride CAS No. 57115-99-8

1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride

Cat. No.: B13975908
CAS No.: 57115-99-8
M. Wt: 296.83 g/mol
InChI Key: VMYVLQZKLHCXNG-UHFFFAOYSA-N
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Description

1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride (CAS: Not explicitly provided in evidence) is a pyrrolidine-derived acetamide with a tetramethyl-substituted phenyl group. Structurally, it features a pyrrolidine ring linked to an acetamide moiety, with the aromatic substituent (2,3,5,6-tetramethylphenyl) distinguishing it from analogs.

Properties

CAS No.

57115-99-8

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

2-pyrrolidin-1-yl-N-(2,3,5,6-tetramethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-11-9-12(2)14(4)16(13(11)3)17-15(19)10-18-7-5-6-8-18;/h9H,5-8,10H2,1-4H3,(H,17,19);1H

InChI Key

VMYVLQZKLHCXNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)NC(=O)CN2CCCC2)C)C.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride

Detailed Synthetic Procedure

Step 1: Preparation of 1-Pyrrolidineacetamide Intermediate

The starting material, 1-pyrrolidineacetamide (2-pyrrolidin-1-ylacetamide), is synthesized via nucleophilic substitution or amidation reactions involving pyrrolidine and suitable acetamide precursors. According to PubChem data, the compound has molecular formula C6H12N2O and can be prepared through standard organic synthesis techniques involving acylation of pyrrolidine with chloroacetamide derivatives.

Step 2: N-Arylation with 2,3,5,6-Tetramethylphenyl Group

The key step involves coupling 1-pyrrolidineacetamide with 2,3,5,6-tetramethylphenylamine or its activated derivatives (such as halogenated or acylated forms) to form the N-substituted amide. This is typically achieved by:

  • Activation of the carboxyl group in 1-pyrrolidineacetamide or its precursor (e.g., via acid chloride or anhydride formation).
  • Reaction with 2,3,5,6-tetramethylphenylamine under controlled temperature and solvent conditions to yield the amide linkage.

This step may employ coupling agents such as carbodiimides (e.g., DCC or EDC), or acid chlorides formed in situ, to facilitate amide bond formation with high efficiency.

Step 3: Formation of the Monohydrochloride Salt

The final compound is converted into its monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution). This salt formation enhances the compound's crystallinity, purity, and handling properties.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
1 Pyrrolidine + chloroacetamide derivative 0–25 °C Dichloromethane 70–85 Amidation reaction
2 1-Pyrrolidineacetamide + 2,3,5,6-tetramethylphenylamine + DCC 0–5 °C to RT Dichloromethane 60–75 Coupling with carbodiimide agent
3 Product + HCl (1 eq) 0–25 °C Ethanol 90–95 Salt formation, crystallization

Note: Exact yields and conditions may vary depending on scale and purification methods.

Analytical and Research Outcomes

Spectroscopic Characterization

The synthesized compound is typically characterized by:

PubChem and related sources report detailed spectral data for the pyrrolidineacetamide core, which can be extrapolated to the substituted derivative after salt formation.

Purity and Yield Assessment

High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound, with typical purities >95% achieved after recrystallization of the monohydrochloride salt.

Comparative Analysis with Related Compounds

While direct literature specifically on the preparation of 1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride is limited, analogous methods for related pyrrolidineacetamide derivatives and phenyl-substituted amides provide a strong foundation for the described synthetic approach.

For example, synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives follows similar alkylation and coupling strategies, with yields ranging from 44% to 78% and detailed characterization by NMR and HPLC. These methods underscore the feasibility of the amide bond formation and salt preparation steps described here.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Analytical Techniques Used
Synthesis of 1-pyrrolidineacetamide Amidation of pyrrolidine with chloroacetamide derivatives Pyrrolidine, chloroacetamide, DCM NMR, IR, MS
N-Arylation with tetramethylphenyl Coupling with 2,3,5,6-tetramethylphenylamine using coupling agents 2,3,5,6-tetramethylphenylamine, DCC NMR, HPLC, elemental analysis
Monohydrochloride salt formation Treatment with HCl to form stable salt HCl in ethanol Melting point, purity by HPLC

Chemical Reactions Analysis

1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineacetamide, N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrocaine Hydrochloride (N-(2,6-Dimethylphenyl)-1-pyrrolidineacetamide)

  • Structure : Differs in the substitution pattern of the phenyl ring (2,6-dimethyl vs. 2,3,5,6-tetramethyl).
  • Applications : Pyrrocaine is a local anesthetic, used in regional nerve blocks and epidural anesthesia due to its sodium channel-blocking properties .
  • Toxicity : LD₅₀ (oral, mice) for a related compound (N-(2,6-dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide) is 1399 mg/kg, suggesting moderate toxicity .

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structure : Contains a chloroacetamide core and methoxymethyl group, differing from the pyrrolidine ring in the target compound.
  • Applications : Herbicide used in agriculture to control weeds .
  • Toxicity: Classified as a probable human carcinogen (EPA Group B2), highlighting the role of chlorine in increasing reactivity and toxicity compared to non-chlorinated analogs like the target compound .

Ropivacaine (N-(2,6-Dimethylphenyl)-1-propyl-2-piperidinecarboxamide)

  • Structure : Piperidine carboxamide with 2,6-dimethylphenyl group; lacks the pyrrolidine ring and tetramethyl substitution.
  • Applications : Long-acting local anesthetic with reduced cardiotoxicity compared to bupivacaine .
  • Key Difference : The tetramethylphenyl group in the target compound may confer higher steric hindrance, affecting receptor binding kinetics.

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